molecular formula C19H21NO6S2 B602258 Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate CAS No. 662149-10-2

Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate

Cat. No.: B602258
CAS No.: 662149-10-2
M. Wt: 423.51
InChI Key:
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Description

The major metabolite of Duloxetine.

Scientific Research Applications

Chemosensors for Transition Metal Ions

Research on naphthalene derivatives, similar to Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate, has led to the development of chemosensors for transition metal ions. These compounds demonstrate selective coordination to metal ions, particularly Cu2+ ions, and exhibit a color change upon complexation, making them useful in metal ion detection (Gosavi-Mirkute et al., 2017).

Potential DNA Binding Agents

Certain naphthalene derivatives have shown promise as potential DNA binding agents. These compounds have been synthesized and assessed for their ability to interact with DNA, demonstrating potential applications in genetic research and therapy (Kundu, 1980).

Reactions with Heteroaromatic Aldehydes

Studies on the reactivity of naphthalene derivatives with heteroaromatic aldehydes have provided insights into their chemical behavior. This research is valuable for understanding the fundamental reactions of these compounds and their potential applications in organic synthesis (Alberghina et al., 1988).

Synthesis of Alkannin and Shikonin

Naphthalene derivatives have been utilized in the synthesis of key intermediates for alkannin and shikonin, highlighting their role in the production of natural dyes and potentially medicinal compounds (Zheng et al., 2021).

Antibacterial and Antifungal Agents

Research has shown that certain naphthalene derivatives exhibit significant antibacterial and antifungal activities. These studies suggest the potential of these compounds in developing new antimicrobial agents (Helal et al., 2013).

Anticancer Drug Development

A specific naphthalene derivative, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has shown potential as an anticancer drug. It induces cell death in various cancer cell lines, offering hope for new cancer therapies (Nishizaki et al., 2014).

PET Imaging Agents

Naphthalene-sulfonamides labeled with Carbon-11 have been synthesized as potential positron emission tomography (PET) agents. These agents could be used for imaging specific human receptors, offering advances in diagnostic imaging (Wang et al., 2008).

Properties

IUPAC Name

sodium;[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSPQRLLQVFKDB-NTISSMGPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658351
Record name Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662149-10-2
Record name Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
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Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate

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